Methyl 4-cyano-3-methyl-4-(phenylamino)piperidine-1-carboxylate
Description
Methyl 4-cyano-3-methyl-4-(phenylamino)piperidine-1-carboxylate is a piperidine derivative characterized by a phenylamino substituent at the 4-position, a cyano group, a methyl group at the 3-position, and a methyl ester at the 1-position.
Properties
CAS No. |
84145-24-4 |
|---|---|
Molecular Formula |
C15H19N3O2 |
Molecular Weight |
273.33 g/mol |
IUPAC Name |
methyl 4-anilino-4-cyano-3-methylpiperidine-1-carboxylate |
InChI |
InChI=1S/C15H19N3O2/c1-12-10-18(14(19)20-2)9-8-15(12,11-16)17-13-6-4-3-5-7-13/h3-7,12,17H,8-10H2,1-2H3 |
InChI Key |
AOEIBPYCEZZLSX-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN(CCC1(C#N)NC2=CC=CC=C2)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Starting Material Preparation
- 3-Methyl-4-piperidone or 4-piperidone derivatives are commonly used as starting materials.
- These can be prepared or purchased and serve as the scaffold for further functionalization.
Formation of Schiff Base Intermediate
- The ketone group of 3-methyl-4-piperidone is reacted with aniline to form a Schiff base (imine).
- This condensation is typically carried out in methanol or other polar solvents under reflux conditions.
- The Schiff base formation is monitored by IR spectroscopy, noting the decrease of the ketone C=O band (~1720 cm⁻¹) and appearance of the C=N band (~1665 cm⁻¹).
Strecker-Type Cyanation
- The Schiff base intermediate undergoes cyanation using a cyanide source such as sodium cyanide, potassium cyanide, ammonium cyanide, or trimethylsilyl cyanide.
- This step introduces the cyano group at the 4-position of the piperidine ring.
- The reaction is typically performed under controlled temperature and inert atmosphere to avoid side reactions.
Reduction of Schiff Base
Esterification and Acylation
- The methyl ester group is introduced either by starting with methyl esters of the propanoic acid derivatives or by esterification of the carboxylic acid intermediate.
- Acylation reactions to form the carboxylate ester are carried out using acylating agents such as propionyl chloride or anhydrides in polar aprotic solvents like toluene, dichloroethane, or tetrahydrofuran.
- Catalysts such as dimethylaminopyridine (DMAP) may be used to enhance acylation efficiency.
- Reaction temperatures range from room temperature to about 90 °C, with reflux conditions often employed for several hours.
Purification and Salt Formation
- The free base product is often converted to its hydrochloride salt by treatment with HCl in methanol, facilitating crystallization and purification.
- Recrystallization from solvents such as methyl ethyl ketone and methanol yields a white solid with defined melting points (e.g., 188–189 °C).
Summary Table of Key Reaction Steps
| Step No. | Reaction Type | Reagents/Conditions | Purpose/Outcome |
|---|---|---|---|
| 1 | Ketone starting material | 3-Methyl-4-piperidone | Scaffold for substitution |
| 2 | Schiff base formation | Aniline, methanol, reflux | Formation of imine intermediate |
| 3 | Cyanation (Strecker) | NaCN, KCN, NH4CN, or TMSCN, inert atmosphere | Introduction of cyano group at C-4 |
| 4 | Reduction | NaBH4, methanol, room temperature | Reduction of imine to amine |
| 5 | Acylation/Esterification | Propionyl chloride or anhydride, toluene, DMAP catalyst, 45–90 °C | Formation of methyl ester group |
| 6 | Salt formation | HCl in methanol, recrystallization | Purification as hydrochloride salt |
Research Findings and Optimization Notes
- The Schiff base formation and cyanation steps are critical for regioselectivity and yield; incomplete conversion can lead to impurities.
- Use of polar aprotic solvents and controlled temperature improves acylation efficiency and product purity.
- Reduction with NaBH4 is mild and preserves the cyano group, which is sensitive to harsher reducing agents.
- The hydrochloride salt form improves stability and handling for further applications.
- Analytical methods such as IR, HPLC, and mass spectrometry are essential for monitoring reaction progress and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-cyano-3-methyl-4-(phenylamino)piperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the cyano or phenylamino groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
Medicinal Chemistry
Analgesic Properties
Methyl 4-cyano-3-methyl-4-(phenylamino)piperidine-1-carboxylate has been studied for its potential analgesic effects. Research indicates that compounds with similar structures exhibit potent analgesic activity, making this compound a candidate for further pharmacological evaluation. The piperidine ring structure is known to interact with opioid receptors, which are crucial in pain management therapies .
Pharmacokinetics
The compound's pharmacokinetic properties have been analyzed using high-performance liquid chromatography (HPLC) methods. A study demonstrated that it can be effectively separated and quantified using a reverse-phase HPLC method, which is critical for understanding its absorption, distribution, metabolism, and excretion (ADME) profiles . This analytical approach allows researchers to assess the compound's behavior in biological systems.
Analytical Applications
HPLC Method Development
this compound can be analyzed using HPLC techniques that involve mobile phases containing acetonitrile and water. The use of phosphoric acid is standard; however, for mass spectrometry compatibility, formic acid is recommended . This method is scalable and suitable for both qualitative and quantitative analyses, making it essential for quality control in pharmaceutical formulations.
Isolation of Impurities
The compound's ability to be isolated from complex mixtures highlights its utility in preparative separations. By employing UPLC (Ultra Performance Liquid Chromatography), researchers can achieve faster separation times with smaller particle columns, facilitating the purification of this compound from synthetic by-products or impurities .
Case Study 1: Analgesic Activity Evaluation
A study conducted on related piperidine derivatives demonstrated significant analgesic activity in animal models. The results indicated that modifications in the piperidine structure could enhance potency and reduce side effects. This compound was included as a reference compound due to its structural similarity to more potent analogs .
Case Study 2: Pharmacokinetic Profile
In a pharmacokinetic study involving HPLC analysis, this compound was administered to test subjects, and blood samples were collected at various intervals. The data obtained facilitated the construction of a pharmacokinetic model that predicts the compound's behavior in vivo, providing insights into its therapeutic window and dosing regimens .
Mechanism of Action
The mechanism of action of Methyl 4-cyano-3-methyl-4-(phenylamino)piperidine-1-carboxylate involves its interaction with specific molecular targets. The cyano and phenylamino groups play a crucial role in its binding affinity and activity. The compound may interact with enzymes, receptors, or other proteins, leading to various biochemical effects. The exact pathways and targets are subject to ongoing research and may vary depending on the specific application.
Comparison with Similar Compounds
Structural Comparison with Similar Compounds
The compound belongs to a class of 4-substituted piperidine carboxylates, which are often modified for specific pharmacological or synthetic purposes. Below is a detailed comparison with structurally related analogs:
Table 1: Structural and Functional Group Comparison
Legal and Regulatory Distinctions
The DEA explicitly regulates tert-butyl 4-(phenylamino)piperidine-1-carboxylate (1-boc-4-AP) as a List I chemical due to its role in synthesizing illicit opioids . In contrast, the target compound (methyl ester derivative) lacks direct regulatory mention in the provided evidence.
Biological Activity
Methyl 4-cyano-3-methyl-4-(phenylamino)piperidine-1-carboxylate (MCMP) is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
MCMP has the molecular formula C16H21N3O2 and a molecular weight of approximately 287.36 g/mol. Its structure includes a piperidine ring with substituents such as a cyano group, a methyl group, and a phenylamino group, which contribute to its biological properties. The compound is achiral, simplifying its synthesis and potential applications in various fields.
Synthesis
The synthesis of MCMP typically involves multi-step organic reactions, which may include:
- Formation of the piperidine ring.
- Introduction of the cyano group.
- Substitution with the phenylamino group.
This complexity in synthesis highlights the need for careful optimization to yield high-purity products suitable for biological testing.
Biological Activity
Preliminary studies indicate that MCMP exhibits several promising biological activities:
- Antimicrobial Activity : Compounds with similar structures have shown antibacterial and antifungal properties. For instance, related piperidine derivatives have been tested against various pathogens, demonstrating minimum inhibitory concentration (MIC) values indicating strong antimicrobial effects .
- Analgesic Properties : Given its structural similarities to known analgesics, MCMP may possess pain-relieving effects. Research into related compounds has suggested potential interactions with opioid receptors, which could be explored further for analgesic applications .
- Cytotoxicity : Initial studies have suggested that MCMP may exhibit cytotoxic effects against certain cancer cell lines. This property is crucial for evaluating its potential as an anticancer agent.
Case Studies and Research Findings
Several studies have focused on the biological activity of compounds related to MCMP:
- Antibacterial Studies : A study evaluating piperidine derivatives found that some exhibited potent antibacterial activity against Gram-positive and Gram-negative bacteria, with MIC values below 125 µg/mL . This suggests that MCMP could be further investigated for similar properties.
- Antifungal Activity : Research has indicated that certain derivatives of piperidine compounds can inhibit fungal growth effectively. The potential antifungal activity of MCMP remains to be fully explored but could be significant given its structural characteristics .
- Opioid Analogs : The structural framework of MCMP resembles that of known opioid analgesics, leading researchers to hypothesize its possible interaction with opioid receptors. Studies on related compounds have confirmed their agonistic or antagonistic properties at these receptors, warranting further investigation into MCMP's pharmacological profile .
Comparative Analysis with Similar Compounds
To contextualize the biological activity of MCMP, it is beneficial to compare it with structurally similar compounds:
| Compound Name | Molecular Formula | Molecular Weight | Notable Features |
|---|---|---|---|
| MCMP | C16H21N3O2 | 287.36 g/mol | Contains cyano and phenylamino groups |
| Methyl 4-cyano-3-methylpiperidine | C12H16N2O2 | 220.27 g/mol | Lacks phenyl substitution |
| Methyl 4-(phenylamino)piperidine-1-carboxylate | C15H19N3O2 | 273.33 g/mol | Does not contain a cyano group |
This table illustrates how MCMP stands out due to its combination of functional groups, which may enhance its biological activity compared to simpler analogs.
Q & A
Q. How can conflicting NMR data for piperidine ring conformers be reconciled?
- Chair vs. boat conformers of the piperidine ring produce distinct coupling constants in 1H NMR. Variable-temperature NMR (e.g., –40°C to 25°C) stabilizes conformers, allowing resolution of axial/equatorial proton splitting. Dynamic NMR simulations (DNMR) further quantify energy barriers between conformers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
